3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine

描述

Chemical Identity and Nomenclature

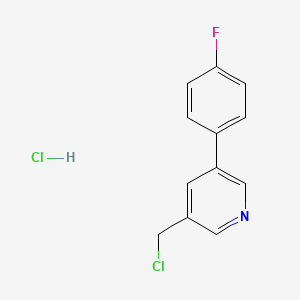

This compound represents a complex heterocyclic organic compound characterized by its distinctive substitution pattern on the pyridine ring system. The compound possesses the molecular formula C₁₂H₉ClFN, with a molecular weight of 221.66 grams per mole for the free base form. The hydrochloride salt form exhibits a molecular formula of C₁₂H₁₀Cl₂FN and a corresponding molecular weight of 258.12 grams per mole. The Chemical Abstracts Service registry number for this compound is 222551-12-4 for the hydrochloride salt form, while alternative registry numbers exist for different salt forms and structural isomers.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(chloromethyl)-5-(4-fluorophenyl)pyridine, reflecting the specific positioning of functional groups around the pyridine ring. The structural architecture features a pyridine ring as the central heterocyclic core, with a chloromethyl group (-CH₂Cl) attached at the 3-position and a para-fluorophenyl group (4-fluorophenyl) connected at the 5-position. The Simplified Molecular Input Line Entry System representation of the compound is C1=CC(=CC=C1C2=CN=CC(=C2)CCl)F for the free base form.

The compound exhibits specific stereochemical properties that influence its biological activity and synthetic utility. The presence of the fluorine atom in the para-position of the phenyl ring contributes to enhanced lipophilicity and metabolic stability, characteristics that are particularly valuable in pharmaceutical applications. The chloromethyl group serves as a reactive handle for further synthetic modifications, enabling the development of diverse derivative compounds through nucleophilic substitution reactions.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₂H₉ClFN | C₁₂H₁₀Cl₂FN |

| Molecular Weight | 221.66 g/mol | 258.12 g/mol |

| Chemical Abstracts Service Number | 177976-33-9 | 222551-12-4 |

| International Union of Pure and Applied Chemistry Name | 3-(chloromethyl)-5-(4-fluorophenyl)pyridine | 3-(chloromethyl)-5-(4-fluorophenyl)pyridine hydrochloride |

Historical Development in Heterocyclic Chemistry

The development of this compound compounds emerges from the broader historical context of heterocyclic chemistry, which began its systematic development during the early nineteenth century. The foundation of heterocyclic chemistry was established in 1818 when Brugnatelli successfully separated alloxan from uric acid, marking the first systematic isolation of a heterocyclic compound. This pioneering work was followed by significant developments throughout the 1800s, including Dobereiner's production of furan compounds from starch using sulfuric acid in 1832 and Runge's isolation of pyrrole through dry distillation of bones in 1834.

The specific development of pyridine chemistry traces its origins to the work of Thomas Anderson in 1849, who examined oils obtained through high-temperature heating of animal bones and isolated pyridine as a colorless liquid with distinctive properties. Anderson named this compound pyridine, deriving the name from the Greek word "pyr" meaning fire, in recognition of its origin from high-temperature processes. The structural elucidation of pyridine was accomplished decades later through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure was analogous to benzene with one carbon-hydrogen unit replaced by a nitrogen atom.

The synthetic methodology for pyridine derivatives underwent significant advancement with Arthur Rudolf Hantzsch's development of pyridine synthesis in 1881, which established fundamental approaches for constructing substituted pyridine rings. However, the most impactful development occurred in 1924 when Russian chemist Aleksei Chichibabin invented an efficient pyridine synthesis reaction based on inexpensive reagents, a method that continues to serve as the foundation for industrial pyridine production. The Chichibabin synthesis involves the condensation of aldehydes, ketones, and unsaturated carbonyl compounds in the presence of ammonia, typically conducted at temperatures of 400-450 degrees Celsius with modified alumina and silica catalysts.

The incorporation of halogen substituents, particularly fluorine and chlorine, into pyridine derivatives represents a more recent development in heterocyclic chemistry, driven by the pharmaceutical industry's recognition of the unique properties conferred by halogenated compounds. Fluorine substitution in pharmaceutical compounds gained prominence due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The specific development of chloromethyl-substituted pyridines emerged from the need for reactive intermediates in pharmaceutical synthesis, as the chloromethyl group provides an excellent leaving group for nucleophilic substitution reactions.

Position in Pyridine Derivative Research Landscape

This compound occupies a significant position within the contemporary research landscape of pyridine derivatives, particularly in the context of pharmaceutical intermediate synthesis and biological activity studies. The compound represents a convergence of multiple research trends in heterocyclic chemistry, including the development of fluorinated pharmaceuticals and the exploration of halogenated pyridine derivatives for therapeutic applications. Current research indicates that pyridine-containing compounds constitute approximately 59 percent of drugs approved by the United States Food and Drug Administration, highlighting the critical importance of this heterocyclic system in pharmaceutical development.

The research significance of this compound extends beyond its role as a synthetic intermediate, encompassing direct biological activity investigations. Recent studies have demonstrated that compounds containing the fluorophenyl pyridyl moiety exhibit diverse pharmacological properties, including antimicrobial and anticancer activities. Specifically, research has shown that this compound demonstrates moderate antimicrobial activity against several bacterial and fungal strains, with minimum inhibitory concentration values of 25 micrograms per milliliter against Escherichia coli, 30 micrograms per milliliter against Staphylococcus aureus, and 20 micrograms per milliliter against Candida albicans.

The compound's position in contemporary pharmaceutical research is further emphasized by its identification as a structural component in various drug development programs. The fluorophenyl pyridine carboxylic acid motif, closely related to this compound, has been incorporated into recent Food and Drug Administration-approved medications, including tedizolid phosphate and vorapaxar. These developments underscore the continuing relevance of this chemical scaffold in modern drug discovery efforts.

Synthetic methodology research has also focused extensively on developing efficient routes to fluorinated pyridine derivatives, including compounds structurally related to this compound. Recent advances include photoredox-mediated coupling approaches for synthesizing 3-fluoropyridines, which involve the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under blue light-emitting diode irradiation. These methodological developments represent significant advances in the synthetic accessibility of complex fluorinated heterocyclic compounds.

The research landscape surrounding pyridine derivatives has expanded to encompass diverse therapeutic areas, with particular emphasis on anti-diabetic applications. Studies have identified numerous pyridine-based compounds as inhibitors of dipeptidyl peptidase-4, a key enzyme in glucose metabolism regulation. Additionally, research has demonstrated that pyridine carboxamide derivatives exhibit significant glucokinase activation properties, with some compounds showing sub-micromolar potency in enzymatic assays.

| Research Application | Compound Type | Biological Target | Activity Level |

|---|---|---|---|

| Antimicrobial Research | This compound | Escherichia coli | 25 μg/mL minimum inhibitory concentration |

| Antimicrobial Research | This compound | Staphylococcus aureus | 30 μg/mL minimum inhibitory concentration |

| Antifungal Research | This compound | Candida albicans | 20 μg/mL minimum inhibitory concentration |

| Anti-diabetic Research | Pyridine carboxamide derivatives | Glucokinase | Sub-micromolar activation |

属性

IUPAC Name |

3-(chloromethyl)-5-(4-fluorophenyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN.ClH/c13-6-9-5-11(8-15-7-9)10-1-3-12(14)4-2-10;/h1-5,7-8H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROWBGSZYSUJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)CCl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222551-12-4 | |

| Record name | Pyridine, 3-(chloromethyl)-5-(4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222551-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Chloromethylation

- Reagents: Formaldehyde derivatives (e.g., paraformaldehyde) combined with hydrochloric acid or other chloromethylating agents.

- Conditions: Typically performed under acidic conditions at elevated temperatures (~80–120°C).

- Mechanism: Electrophilic substitution at the pyridine ring, favoring the 3-position due to electronic effects.

Aromatic Substitution for the Fluorophenyl Group

- Reagents: Cross-coupling reactions such as Suzuki-Miyaura coupling using 4-fluorophenylboronic acid and a halogenated pyridine intermediate.

- Conditions: Catalyzed by palladium complexes under inert atmospheres, with solvents like toluene or DMF.

- Outcome: Efficient formation of the 5-(4-fluoro-phenyl) substituent with high regioselectivity.

Research data confirm that palladium-catalyzed cross-coupling reactions are the most effective for attaching the fluorophenyl group, offering high yields and functional group tolerance.

Industrial Synthesis Pathways

In large-scale manufacturing, optimized methods involve vapor-phase chlorination and fluorination of precursor pyridine compounds. These processes are designed for high efficiency and minimal by-products:

Vapor-Phase Chlorination/Fluorination

- Reactants: 3-picoline derivatives.

- Catalysts: Transition metal fluorides (e.g., iron fluoride).

- Conditions: Temperatures exceeding 300°C, with controlled chlorine and fluorine gas flow rates.

- Process: Sequential or simultaneous chlorination and fluorination, producing key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine .

Chloromethylation and Cross-Coupling

- Chloromethylation of pyridine rings using formaldehyde and hydrochloric acid.

- Cross-coupling with fluorophenylboronic acids under palladium catalysis to attach the phenyl group.

Research findings demonstrate that vapor-phase chlorination/fluorination methods yield high-purity intermediates suitable for subsequent functionalization steps.

Summary of Key Reaction Conditions and Data

| Method | Reagents | Conditions | Major Products | Notes |

|---|---|---|---|---|

| Chloromethylation | Formaldehyde + HCl | 80–120°C, acidic | Chloromethyl pyridine | Electrophilic substitution at 3-position |

| Suzuki Coupling | 4-fluorophenylboronic acid + halogenated pyridine | Pd catalyst, inert atmosphere | 5-(4-fluoro-phenyl)pyridine | High regioselectivity and yield |

| Vapor-phase chlorination/fluorination | 3-picoline derivatives | >300°C, transition metal catalysts | 2,3,5-Trichloromethylpyridine derivatives | Industrial scale, high efficiency |

化学反应分析

Types of Reactions: 3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: New compounds with different substituents replacing the chloromethyl group.

Oxidation Products: Compounds with additional oxygen-containing functional groups.

Reduction Products: Derivatives with reduced functional groups.

科学研究应用

Agrochemical Applications

The compound is primarily recognized for its role in the development of agrochemicals, particularly as an intermediate in the synthesis of herbicides and insecticides. The incorporation of fluorinated moieties, such as the fluorine atom in 3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine, enhances the biological activity and stability of agrochemical products.

Case Study: Herbicide Development

Fluazifop-butyl, an herbicide that utilizes a trifluoromethyl-pyridine structure similar to that of this compound, was one of the first successful applications. It demonstrated effective control over grass weeds in various crops. The introduction of this compound into herbicides has led to the commercialization of over 20 new agrochemicals containing similar structures since its initial launch in 1982 .

| Agrochemical | Active Ingredient | Function | Year Introduced |

|---|---|---|---|

| Fluazifop | Fluazifop-butyl | Herbicide | 1982 |

| Haloxyfop | Haloxyfop-P | Herbicide | 1986 |

| Flazasulfuron | Flazasulfuron | Herbicide | 1989 |

Pharmaceutical Applications

In pharmaceuticals, compounds similar to this compound are being investigated for their therapeutic properties. The unique structural features contribute to their efficacy as potential drug candidates.

Case Study: TRPV1 Antagonists

Research on TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists has identified compounds that exhibit significant analgesic properties. The design of these molecules often incorporates pyridine derivatives, demonstrating how modifications can lead to enhanced pharmacological profiles .

| Compound | Target | Activity |

|---|---|---|

| N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea | TRPV1 | Potent antagonist |

Synthesis and Chemical Properties

The synthesis of this compound typically involves chlorination and fluorination processes that enhance its chemical stability and reactivity. The presence of both chlorine and fluorine atoms allows for unique interactions with biological targets, making it a versatile building block in organic synthesis.

Synthesis Overview

The synthesis often employs methods similar to those used for trifluoromethyl-pyridines, which include:

- Chlorination of methyl groups on pyridine derivatives.

- Subsequent fluorination reactions to introduce fluorine atoms.

These synthetic routes have been optimized to yield high purity and specific derivatives suitable for further functionalization .

作用机制

The mechanism of action of 3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

相似化合物的比较

Positional Isomers: 3-Chloromethyl-5-(2-fluoro-phenyl)-pyridine

Structural Differences :

Implications :

Pyridine-Oxadiazole Hybrids (Anticancer Derivatives)

Example Compound :

Comparison :

mGluR5 Modulators (ADX47273 and RO4917523)

ADX47273 :

Comparison :

- Functional Groups : Unlike 3-chloromethyl-5-(4-fluoro-phenyl)-pyridine, these compounds incorporate heterocyclic moieties (oxadiazole, imidazole) that enhance receptor binding specificity.

Comparison :

- Structural Complexity: Hexahydroquinoline derivatives have fused rings and additional substituents (e.g., gem-dimethyl groups), increasing molecular weight and thermal stability.

- Synthetic Utility : this compound’s simpler structure may offer advantages in scalability and derivatization efficiency.

Data Tables

Table 1: Physical and Structural Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₂H₉ClFN | 221.66 | N/A | 177976-33-9 | 3-ClCH₂, 5-(4-F-C₆H₄) |

| 3-Chloromethyl-5-(2-fluoro-phenyl)-pyridine | C₁₂H₉ClFN | 221.66 | N/A | 1046940-84-4 | 3-ClCH₂, 5-(2-F-C₆H₄) |

| Q12 (Hexahydroquinoline derivative) | C₃₀H₂₆ClN₅O₃ | 545.00 | 288–292 | N/A | 7,7-dimethyl, 3-CN, 5-Oxo |

| ADX47273 | C₂₀H₁₇F₂N₃O₂ | 369.37 | N/A | N/A | Oxadiazole, Piperidine |

生物活性

3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Exhibiting moderate activity against several bacterial and fungal strains.

- Anticancer Potential : Demonstrating cytotoxic effects on various cancer cell lines.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors, which can lead to modulation of biochemical pathways. The precise targets may vary based on the context of its application.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 30 |

| Candida albicans | 20 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

In terms of anticancer properties, this compound has shown promising results in vitro. Studies have demonstrated its cytotoxic effects on human leukemia cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| Human leukemia (CEM) | 1.38 |

| Ehrlich’s ascites carcinoma (EAC) | 2.50 |

These findings highlight the potential of this compound in cancer therapeutics .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent investigation assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The study concluded that compounds with chloromethyl groups exhibited enhanced antibacterial activity due to their ability to disrupt microbial cell membranes . -

Cytotoxicity Assessment :

Another study focused on evaluating the cytotoxic effects of this compound against different cancer cell lines. The results indicated that it significantly inhibited cell proliferation through apoptosis induction, suggesting a potential mechanism for its anticancer activity .

常见问题

Developing a scalable synthesis protocol :

- Methodology : Transition from batch to continuous-flow reactors to enhance heat/mass transfer. Use immobilized Lewis acids (e.g., ZnCl₂ on silica) for catalyst recycling. Process analytical technology (PAT) tools like inline FTIR ensure real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。